3-(3-Fluorobenzamido)benzoic acid

Description

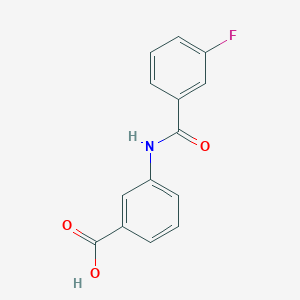

3-(3-Fluorobenzamido)benzoic acid is a benzoic acid derivative featuring a 3-fluorophenyl group connected via an amide bond at the 3-position of the benzoic acid backbone.

Properties

IUPAC Name |

3-[(3-fluorobenzoyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO3/c15-11-5-1-3-9(7-11)13(17)16-12-6-2-4-10(8-12)14(18)19/h1-8H,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHRLPZVLHBTJCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorobenzamido)benzoic acid typically involves the condensation of 3-fluorobenzoic acid with 3-aminobenzoic acid. This reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorobenzamido)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The fluorine atom in the benzamido group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamido derivatives.

Scientific Research Applications

Medicinal Chemistry

Inhibition of Soluble Epoxide Hydrolase (sEH)

One of the significant applications of 3-(3-Fluorobenzamido)benzoic acid is its role as a potential inhibitor of soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which play crucial roles in vascular function and inflammation. Compounds designed with a benzoic acid framework have shown promise in inhibiting sEH, which could lead to new treatments for hypertension and other cardiovascular diseases .

Case Study: Synthesis and Evaluation

A study synthesized various derivatives of benzamidobenzoic acids, including this compound, and evaluated their inhibitory activities against sEH. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting their potential as therapeutic agents for managing cardiovascular conditions .

Biological Evaluation

Glycogen Synthase Kinase 3 (GSK3) Inhibitors

In the context of infectious diseases, particularly human African trypanosomiasis (HAT), this compound derivatives have been explored as inhibitors of GSK3. This kinase is crucial for the survival and proliferation of the Trypanosoma brucei parasite. The design of selective inhibitors that target this enzyme could lead to effective treatments for HAT .

Antiparasitic Activity

Research has demonstrated that certain aminopyrazole derivatives with structural similarities to this compound exhibit low micromolar inhibition against T. brucei. These findings underscore the importance of structural modifications in enhancing the potency and selectivity of GSK3 inhibitors .

Material Science Applications

Synthesis of Fluorinated Compounds

The compound also serves as a building block for synthesizing fluorinated benzoic acids, which have various applications in materials science and organic synthesis. Fluorinated compounds often exhibit unique properties such as increased stability and altered solubility, making them valuable in developing advanced materials .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-(3-Fluorobenzamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzamido group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Substituent Effects : Electron-withdrawing groups (e.g., fluorine) at the meta position increase acidity and may improve membrane permeability but could reduce antitubercular efficacy compared to electron-donating groups like NH₂ .

- Linker Influence : Amides enhance target engagement via hydrogen bonding, whereas sulfonamides or ethers prioritize solubility or metabolic stability .

Biological Activity

3-(3-Fluorobenzamido)benzoic acid is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the context of drug discovery and development. This article explores its biological activity, synthesis, and implications for therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a fluorobenzamide moiety attached to a benzoic acid structure. The synthesis of this compound typically involves the coupling of 3-fluorobenzoic acid with an appropriate amine under controlled conditions to yield the desired amide derivative. Various synthetic routes have been explored, focusing on optimizing yields and purity.

Biological Activity

The biological activities of this compound are primarily evaluated through its interaction with specific biological targets, including enzymes and cellular pathways. Key findings from recent studies include:

- Inhibition of Dihydrofolate Reductase (DHFR) : A study highlighted the compound's potential as an inhibitor of dihydrofolate reductase from Mycobacterium tuberculosis (MtDHFR), which is crucial for the survival of the pathogen. Compounds similar to this compound exhibited IC50 values ranging from 7 to 40 μM against MtDHFR, indicating significant inhibitory potential .

- Antimicrobial Activity : Related derivatives have shown promising antimicrobial properties. For instance, various substituted benzoic acids demonstrated activity against Gram-positive and Gram-negative bacteria, suggesting that modifications to the benzoic acid structure can enhance biological efficacy .

- Larvicidal Activity : Research has indicated that compounds inspired by similar structures have been effective against Aedes aegypti, the vector for several arboviruses. While specific data for this compound was not detailed, the structural analogs have demonstrated larvicidal activity with LC50 values indicating effective control measures against mosquito populations .

Case Studies and Research Findings

The following table summarizes key findings from various studies regarding the biological activity of compounds related to or including this compound:

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act through competitive inhibition at enzyme active sites or by disrupting key metabolic pathways in target organisms. The uncompetitive inhibition observed in some derivative studies indicates that these compounds can bind to enzyme forms not occupied by substrates, providing a unique approach for drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.